1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT6 Receptor Antagonists for Cognitive Disorders
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide derivatives have been explored as 5-HT6 receptor antagonists, showing promise in treating cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to exhibit high binding affinity and selectivity, with certain derivatives demonstrating procognitive properties and potential in addressing memory deficits and depressive/anxiety symptoms related to Alzheimer's disease (Grychowska et al., 2016).
Serotonergic and Dopaminergic Receptor Modulation
Some this compound derivatives have been synthesized as novel ligands for 5-HT6 receptors, displaying high affinity and full agonist properties. These compounds have shown potential in influencing serotonergic and dopaminergic systems, which could be relevant for treating disorders like obsessive-compulsive disorder and other anxiety-related conditions (Bernotas et al., 2009).
Peroxisome Proliferator-Activated Receptor Agonists
Derivatives of 1H-Pyrrolo[3,2-b]pyridin-5-ol have been investigated for their agonistic activity on human peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. These studies have led to insights into structure-activity relationships and the identification of compounds effective in reducing elevated plasma triglyceride levels, offering a new avenue for therapeutic intervention in metabolic disorders (Miyachi et al., 2019).
Phosphodiesterase 10A Antagonists
The structural development of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives has led to the discovery of potent phosphodiesterase 10A (PDE10A) inhibitors. These compounds have shown significant selectivity and potency, with potential applications in treating disorders characterized by altered PDE10A activity, such as schizophrenia and other psychotic conditions (Lingam et al., 2015).
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZGLLCNHXTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646699 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134943-27-3 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.